Bezafibrate-d4

Description

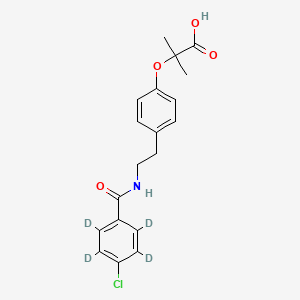

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Bezafibrate-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bezafibrate-d4, a deuterated analog of the lipid-lowering agent bezafibrate. This document details its chemical properties, primary applications in research, relevant experimental protocols, and the associated biological pathways.

Core Properties of this compound

This compound is a stable, isotopically labeled form of bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of bezafibrate in biological matrices.

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₉H₁₆D₄ClNO₄ | [1][2] |

| Molecular Weight | 365.8 g/mol | [3] |

| Exact Mass | 365.1331928 Da | [3] |

| CAS Number | 1189452-53-6 | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | -20°C | [2] |

| Solubility | DMSO: slightly soluble | [1] |

| Identifier | Value | Citation(s) |

| IUPAC Name | 2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | [3] |

| Synonyms | Benzofibrate-d4 | [1] |

| InChI | InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D | [3] |

| SMILES | [2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | [3] |

Primary Use in Research: Internal Standard for Pharmacokinetic Studies

The primary application of this compound is as an internal standard in pharmacokinetic (PK) and bioequivalence studies of bezafibrate. Its utility stems from its chemical similarity to bezafibrate, allowing it to co-elute and ionize similarly during chromatographic and mass spectrometric analysis, while its mass difference enables distinct detection.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard for the quantification of bezafibrate in plasma samples by LC-MS/MS.

Workflow for a pharmacokinetic study of bezafibrate.

Experimental Protocol: Quantification of Bezafibrate in Human Plasma by LC-MS/MS

This section details a validated method for the determination of bezafibrate in human plasma using this compound as an internal standard.

Materials and Reagents

-

Bezafibrate (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., Sunfire C18, 3.5 µm, 2.1 x 50 mm)

Sample Preparation

-

To 100 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 20 µg/mL).

-

Vortex the sample for 5 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 4600 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| Mobile Phase | A mixture of formic acid, water, and acetonitrile |

| Flow Rate | 0.30 mL/min |

| Column | Sunfire C18, 3.5µ, 2.1x50mm |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| Detection Mode | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |

Quantification

A calibration curve is constructed by plotting the peak area ratio of bezafibrate to this compound against the concentration of bezafibrate standards. The concentration of bezafibrate in the plasma samples is then determined from this curve.

Biological Context: Bezafibrate and the PPAR Signaling Pathway

Bezafibrate, the non-deuterated parent compound of this compound, is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: PPARα, PPARγ, and PPARδ.[2] These receptors are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of action of bezafibrate through the PPAR signaling pathway.

Mechanism of action of bezafibrate via PPAR signaling.

The activation of these PPAR subtypes by bezafibrate leads to a cascade of downstream effects, ultimately resulting in the modulation of lipid and glucose metabolism. This makes bezafibrate an effective therapeutic agent for dyslipidemia.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as an internal standard ensures the accuracy and reliability of bezafibrate quantification in complex biological matrices. A thorough understanding of its properties, analytical methodologies, and the biological pathways of its non-deuterated counterpart is crucial for its effective application in research and drug development.

References

Bezafibrate-d4 chemical structure and molecular weight

This guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of Bezafibrate-d4, a deuterated analog of the lipid-lowering agent Bezafibrate. It is intended for researchers, scientists, and drug development professionals who require detailed technical information for experimental design and data interpretation.

Core Chemical and Physical Properties

This compound is the tetra-deuterated form of Bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Bezafibrate in biological matrices using mass spectrometry.[1][3] While deuteration can sometimes alter the pharmacokinetic and metabolic properties of a drug, this compound is primarily used as a quantitative tracer in analytical assays.[4]

Table 1: Chemical Identification of this compound

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid | [1] |

| CAS Number | 1189452-53-6 | [1][3] |

| Molecular Formula | C₁₉H₁₆D₄ClNO₄ | [1][3] |

| Synonyms | Benzofibrate-d4 |[1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

|---|---|---|

| Formula Weight | 365.8 g/mol | [1][2] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Formulation | A solid | [1] |

| XLogP3 | 3.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2][4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Solubility | DMSO: slightly soluble |[1] |

Biological Activity and Mechanism of Action

Bezafibrate, the non-deuterated parent compound, is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5] It activates PPARα, PPARγ, and PPARδ subtypes.[1][5] The activation of PPARα, in particular, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver, decreasing the synthesis of very low-density lipoprotein (VLDL), and enhancing the clearance of triglyceride-rich lipoproteins.[5]

The therapeutic effects of Bezafibrate also involve the downregulation of bile acid synthesis by inhibiting CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[6]

Table 3: PPAR Agonist Activity of Bezafibrate (EC₅₀ Values)

| Receptor Subtype | Human EC₅₀ (µM) | Murine EC₅₀ (µM) | Source(s) |

|---|---|---|---|

| PPARα | 50 | 90 | [1][4] |

| PPARγ | 60 | 55 | [1][4] |

Caption: Bezafibrate's mechanism of action via PPAR activation.

Experimental Protocols

This compound's primary application is as an internal standard (IS) for the accurate quantification of bezafibrate by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]

This protocol provides a general framework for the analysis of bezafibrate in a biological matrix. Optimization of specific parameters (e.g., gradient, collision energies) is required.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of Bezafibrate and a separate primary stock of this compound (Internal Standard, IS) in a suitable organic solvent (e.g., Methanol or DMSO).

-

Generate a series of calibration standards by spiking blank plasma with known concentrations of Bezafibrate.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution (e.g., at 500 ng/mL) to all tubes except for blank controls. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: UPLC system such as an ACQUITY UPLC.[6]

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient appropriate for separating Bezafibrate from matrix components (e.g., 5% to 95% B over 5 minutes).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 5500).[6]

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bezafibrate and this compound. These must be determined experimentally.

-

-

Data Analysis:

-

Calculate the peak area ratio of the Bezafibrate analyte to the this compound IS.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.

-

Determine the concentration of Bezafibrate in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: LC-MS/MS workflow for Bezafibrate quantification.

Bezafibrate has been shown to reduce triglyceride levels in an oleic acid-induced hepatocyte model of steatosis.[1][7]

-

Cell Culture: Culture HepaRG cells according to standard protocols.

-

Induction of Steatosis: Induce lipid accumulation by treating cells with oleic acid (e.g., 200 µM) for 24-48 hours.

-

Treatment: Concurrently treat cells with various concentrations of Bezafibrate (e.g., 1-50 µM). A vehicle control (e.g., DMSO) should be included.[1]

-

Endpoint Analysis: After treatment, assess intracellular lipid content. This can be done by:

-

Lipid Staining: Using dyes like Oil Red O or Nile Red followed by imaging and quantification.

-

Biochemical Assay: Lysing the cells and measuring intracellular triglyceride levels using a commercial kit.

-

Bezafibrate has been evaluated in rat models of insulin resistance and dyslipidemia.[1][7]

-

Animal Model: Use a relevant rodent model, such as rats fed a high-fructose and high-fat (lard) diet to induce insulin resistance and dyslipidemia.[1]

-

Acclimatization and Diet: Acclimatize animals for at least one week before starting the specialized diet. Continue the diet for a period sufficient to induce the desired phenotype (e.g., 4-8 weeks).

-

Treatment Administration: Administer Bezafibrate or vehicle control to the animals daily via oral gavage. A clinically relevant dose in mice has been suggested as 10 mg/kg/day.[1][8]

-

Monitoring: Monitor body weight, food intake, and relevant physiological parameters throughout the study.

-

Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma VLDL, LDL, triglycerides, and free fatty acids.[1] Tissues such as the liver can be harvested for further analysis (e.g., gene expression, histology).

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C19H20ClNO4 | CID 45038332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hexonsynth.com [hexonsynth.com]

- 4. This compound I CAS#: 1189452-53-6 I agonist of PPAR I InvivoChem [invivochem.com]

- 5. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 6. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Effect of bezafibrate on hepatic oxidative stress: comparison between conventional experimental doses and clinically-relevant doses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of CAS Number 1189452-53-6 (Bezafibrate-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1189452-53-6, which is the deuterated analog of Bezafibrate, known as Bezafibrate-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1189452-53-6 | N/A |

| Chemical Name | 2-(4-(2-(4-Chlorobenzamido-d4)ethyl)phenoxy)-2-methylpropanoic acid | [1] |

| Synonyms | 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid-D4 | [1] |

| Molecular Formula | C₁₉H₁₆D₄ClNO₄ | [2][3] |

| Molecular Weight | 365.84 g/mol | [2][3][4] |

| Accurate Mass | 365.1332 | [3] |

| Melting Point | 181-184°C | [5] |

| Solubility | Soluble in Acetone, DMSO (Slightly), Methanol.[5] | N/A |

| Storage Temperature | Hygroscopic, -20°C Freezer, Under Inert Atmosphere.[5] | N/A |

| SMILES | ClC1=C([2H])C([2H])=C(C(NCCC2=CC=C(OC(C)(C)C(O)=O)C=C2)=O)C([2H])=C1[2H] | [3] |

| Unlabelled CAS Number | 41859-67-0 (Bezafibrate) | [3] |

Biological Activity and Signaling Pathway

This compound is a deuterium-labeled version of Bezafibrate, a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[1][2] These receptors are nuclear receptor proteins that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[1] The activation of PPARs, particularly PPARα, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver and reducing the synthesis of very-low-density lipoprotein (VLDL).[1]

The following diagram illustrates the general signaling pathway of PPAR agonists like Bezafibrate.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized, standard methodologies for determining the key physicochemical properties of small molecule active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[6][7]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.[6]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.[6]

-

The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[6]

-

Solubility Assessment

Solubility is a crucial property that influences a drug's bioavailability.

Methodology (Shake-Flask Method):

-

Preparation of Solutions: Saturated solutions of the compound are prepared by adding an excess amount of the solid to a series of vials containing different solvents (e.g., acetone, DMSO, methanol) or aqueous buffers at various pH levels.[4][8]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Processing: After equilibration, the solutions are filtered or centrifuged to remove any undissolved solid.[8]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3]

Compound Characterization Workflow

A combination of analytical techniques is typically employed to confirm the identity and purity of a synthesized compound like this compound.

The following diagram outlines a general experimental workflow for the characterization of a small molecule.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): This technique is used to separate the compound from any impurities and to determine its purity. The retention time of the compound under specific chromatographic conditions is a characteristic property.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound. The chemical shifts, splitting patterns, and integration of the signals provide information about the arrangement of atoms within the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. The direct coupling of HPLC with MS (HPLC-MS) is a common technique for analyzing complex mixtures.[9]

References

- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 2. Bezafibrate, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

Bezafibrate-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Bezafibrate-d4. The following sections detail the chemical properties, storage recommendations, potential degradation pathways, and experimental protocols relevant to ensuring the integrity of this stable isotope-labeled internal standard.

Chemical and Physical Properties

This compound is the deuterated analog of Bezafibrate, a fibric acid derivative and a pan-agonist of the peroxisome proliferator-activated receptors (PPARs). It is primarily utilized as an internal standard in bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of Bezafibrate.[1]

| Property | Value |

| Chemical Name | 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid |

| Synonyms | Benzofibrate-d4 |

| Molecular Formula | C₁₉H₁₆D₄ClNO₄ |

| Molecular Weight | 365.8 g/mol |

| CAS Number | 1189452-53-6 |

| Appearance | Solid |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Solubility | Slightly soluble in DMSO |

Stability and Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended storage conditions and known stability information.

| Condition | Temperature | Duration | Recommendation |

| Long-Term Storage | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container in a freezer. |

| Shipping | Room Temperature | Short-term | Shipped at ambient temperature; upon receipt, store at -20°C.[1] |

| Solution Storage | Not Specified | Short-term | Based on the non-deuterated analog, aqueous solutions are not recommended for storage for more than one day. If stock solutions in organic solvents like DMSO are prepared, they should be stored at -20°C and used as quickly as possible. |

While specific quantitative data for this compound under various stress conditions is not extensively published, studies on the non-deuterated form, Bezafibrate, indicate a susceptibility to degradation in liquid media, particularly through hydrolysis under acidic and basic conditions. Deuteration is known to potentially enhance metabolic stability due to the kinetic isotope effect, but its impact on chemical stability under forced degradation conditions is not fully elucidated for this compound.

Potential Degradation Pathways

Based on the chemical structure of Bezafibrate and forced degradation studies on the non-deuterated compound, the primary degradation pathways are anticipated to be:

-

Amide Hydrolysis: Cleavage of the amide bond connecting the chlorobenzoyl group and the ethylamine linker. This is a common degradation pathway for many pharmaceuticals and is known to be accelerated under acidic and basic conditions.

-

Ether Hydrolysis: While generally more stable than the amide bond, the ether linkage could potentially be cleaved under harsh acidic conditions.

Photodegradation and oxidation are also potential degradation routes that should be considered during stability assessments.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, adapted from methodologies for Bezafibrate and general guidelines for stability-indicating methods.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Bezafibrate (e.g., 228 nm). For enhanced specificity and identification of degradation products, a mass spectrometer (LC-MS) is highly recommended.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. A solution of this compound (e.g., in methanol or a mixture of methanol and water) should be subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: The solid compound is exposed to 70°C for 48 hours.

-

Photostability: The solid compound or a solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Samples should be analyzed at appropriate time points and compared to an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

PPAR Signaling Pathway

Bezafibrate acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates the general signaling pathway of PPARs.

Caption: General PPAR signaling pathway activated by a ligand like this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability testing of this compound.

Caption: Workflow for stability assessment of this compound.

References

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Bezafibrate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to assess the isotopic purity and labeling efficiency of Bezafibrate-d4, a deuterated analogue of the lipid-lowering agent Bezafibrate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalysis or in metabolic studies. While specific batch-to-batch isotopic distribution data for commercially available this compound is not always publicly disclosed, this guide outlines the standardized methodologies for its determination.

Quantitative Data on this compound

This compound is commonly used as an internal standard for the quantification of Bezafibrate in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical purity is typically high, however, its isotopic purity and the distribution of deuterated species are critical parameters for accurate quantification.

Table 1: Summary of Publicly Available Purity Information for this compound

| Parameter | Specification | Source |

| Chemical Purity (by HPLC) | >95% | [2][3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [4] |

Note: The specification "≥99% deuterated forms (d1-d4)" indicates that the sum of all deuterated species (from one to four deuterium atoms) is at least 99% of the total amount of the compound. For rigorous quantitative assays, determining the exact percentage of each isotopic species (d0, d1, d2, d3, and d4) is recommended.

Experimental Protocols for Determining Isotopic Purity and Labeling Efficiency

The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. The high resolving power allows for the separation and quantification of ions with very small mass differences.

Experimental Workflow for HRMS Analysis

References

Commercial Availability and Technical Applications of Bezafibrate-d4: A Guide for Researchers

This technical guide provides an in-depth overview of the commercial suppliers, availability, and key experimental applications of Bezafibrate-d4. The information is tailored for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Commercial Suppliers and Product Specifications

This compound, a deuterated analog of Bezafibrate, is primarily utilized as an internal standard in quantitative bioanalytical assays. Its commercial availability is crucial for researchers requiring a stable, isotopically labeled compound for mass spectrometry-based methods. Below is a summary of a known supplier and typical product specifications.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Axios Research | AR-B01565 | 1189452-53-6 | C₁₉H₁₆D₄ClNO₄ | 365.85 |

Table 1: Commercial Supplier and Product Details for this compound. Data sourced from Axios Research[1].

Experimental Protocol: Quantification of Bezafibrate in Human Plasma using LC-MS/MS

This compound is essential as an internal standard (IS) for the accurate quantification of Bezafibrate in biological matrices. The following protocol is a detailed methodology for its use in an LC-MS/MS assay for human plasma analysis.[2]

Materials and Reagents

-

Bezafibrate (purity ≥99.8%)

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (blank)

Sample Preparation

-

Pipette 100 µL of human plasma into a 10 mL centrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (20 µg/mL).

-

Vortex the mixture for 5 seconds.

-

Perform protein precipitation by adding 1 mL of acetonitrile.

-

Vortex the sample vigorously for 30 seconds.

-

Centrifuge the sample at 4600 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial.

-

Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: Acquity UPLC or equivalent

-

Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm

-

Mobile Phase: A mixture of formic acid, water, and acetonitrile.

-

Flow Rate: 0.30 mL/min

-

Mode: Isocratic elution

-

Run Time: 2.5 minutes

-

Autosampler Temperature: 10 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Acquity Tandem Quadrupole Detector or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Detection Mode: Single Ion Recording (SIR)

-

SIR Transitions:

-

Bezafibrate: m/z 360.01

-

This compound (IS): m/z 364.01

-

-

Dwell Time: 0.5 s

-

Capillary Voltage: 3 kV

-

Desolvation Gas Flow: 500 L/hr

-

Cone Gas Flow: 50 L/hr[2]

The following diagram illustrates the experimental workflow for sample preparation and analysis.

Signaling Pathway: Bezafibrate as a PPARα Agonist

Bezafibrate exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][4] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism.

Upon binding to Bezafibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol.

The diagram below outlines this signaling cascade.

References

Safety data sheet and handling precautions for Bezafibrate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for Bezafibrate-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is the deuterated form of Bezafibrate, a fibric acid derivative and a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[1] It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Bezafibrate.[2]

| Property | Value | Reference(s) |

| Chemical Name | 2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | [3] |

| Synonyms | Benzofibrate-d4 | [1] |

| CAS Number | 1189452-53-6 | [1][4] |

| Molecular Formula | C₁₉H₁₆D₄ClNO₄ | [1][4] |

| Molecular Weight | 365.8 g/mol | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₄); >95% (HPLC) | [1][4] |

| Appearance | Solid | [1] |

| Solubility | DMSO: slightly soluble | [1] |

| Storage Temperature | -20°C | [4] |

Hazard Identification and Safety Precautions

The safety data for this compound is largely extrapolated from the data for its non-deuterated counterpart, Bezafibrate. It is considered a hazardous substance.

GHS Hazard Statements:

-

H361: Suspected of damaging fertility or the unborn child.[5]

-

H373: May cause damage to organs through prolonged or repeated exposure.[5]

-

H412: Harmful to aquatic life with long lasting effects.[5]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P330: Rinse mouth.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Precaution | Detailed Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2] | |

| Engineering Controls | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.[7] | |

| Handling | Avoid inhalation of dust.[2] Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[2][6] | |

| Storage | Store in a tightly sealed container at -20°C.[4] Protect from light.[8] Store away from incompatible materials such as strong oxidizing agents.[9] | |

| Spill Response | In case of a spill, avoid generating dust.[9] Sweep up the solid material and place it in a suitable container for disposal.[9] Clean the affected area thoroughly.[6] | |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[6] |

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Ingestion | If swallowed, rinse mouth with water.[2] Immediately call a poison control center or doctor.[2][5] Do not induce vomiting.[2] | |

| Inhalation | Move the person to fresh air.[2][5] If breathing is difficult, seek medical attention.[2] | |

| Skin Contact | Remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] | |

| Eye Contact | Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing. |

Mechanism of Action: PPAR Signaling Pathway

Bezafibrate acts as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ.[1][3] This activation modulates the transcription of genes involved in lipid and glucose metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]

Experimental Protocols: Use as an Internal Standard

This compound is commonly used as an internal standard for the quantification of Bezafibrate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The following provides a general workflow for its use.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solution: Dilute the stock solution with the same solvent to a working concentration appropriate for the analytical method (e.g., 20 µg/mL).[2]

Sample Preparation (Protein Precipitation)

The following is a general protein precipitation protocol for plasma samples:

-

To 100 µL of the plasma sample, add 50 µL of the this compound internal standard working solution.[2]

-

Vortex the mixture for approximately 5 seconds.[2]

-

Add 1 mL of acetonitrile to precipitate the proteins.[2]

-

Vortex the sample for 30 seconds.[2]

-

Centrifuge the sample at high speed (e.g., 4600 rpm) for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

References

- 1. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 4. Association of bile acid composition with synthetic pathways and efficacy of bezafibrate in cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bezafibrate is a dual ligand for PPARalpha and PPARbeta: Studies using null mice | ToxStrategies [toxstrategies.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Handling Your Analytical Reference Standards [restek.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

LC-MS/MS Method for the Quantification of Bezafibrate in Human Plasma Using Bezafibrate-d4 as an Internal Standard

Application Note and Protocol

Introduction

Bezafibrate is a fibrate drug used as a lipid-lowering agent to treat hyperlipidemia.[1] It works by activating peroxisome proliferator-activated receptors (PPARs), which leads to a decrease in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] Accurate and reliable quantification of bezafibrate in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bezafibrate in human plasma. The method utilizes a stable isotope-labeled internal standard, Bezafibrate-d4, to ensure high accuracy and precision. The simple protein precipitation extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis.

Experimental

Materials and Reagents

-

Bezafibrate reference standard

-

This compound (internal standard, IS)[2]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation

-

LC System: Waters ACQUITY LC system or equivalent[1]

-

Mass Spectrometer: Waters Acquity Tandem Quadrupole Detector or equivalent[1]

-

Analytical Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm or equivalent[1]

Standard Solutions Preparation

-

Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bezafibrate reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Bezafibrate Working Solutions: Prepare working solutions by serially diluting the bezafibrate stock solution with methanol to achieve concentrations ranging from 100 ng/mL to 20,000 ng/mL.[1]

-

Internal Standard Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol.[1]

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (20 µg/mL).[1]

-

Vortex for 5 seconds.

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 4600 rpm for 10 minutes.[1]

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Sunfire C18 (3.5 µm, 2.1 x 50 mm)[1] |

| Mobile Phase | Acetonitrile:Water:Formic Acid (500:500:1, v/v/v)[1] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 5 µL[1] |

| Run Time | 2.5 minutes[1] |

| Autosampler Temp. | 10 °C[1] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Scan Type | Single Ion Recording (SIR)[1] |

| Capillary Voltage | 3 kV[1] |

| Cone Voltage | 30 V (for both Bezafibrate and this compound)[1] |

| Source Temperature | 150 °C[1] |

| Desolvation Temp. | 400 °C[1] |

| Desolvation Gas Flow | 500 L/hr[1] |

| Cone Gas Flow | 50 L/hr[1] |

SIR Transitions

| Compound | m/z |

| Bezafibrate | 360.01[1] |

| This compound (IS) | 364.01[1] |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 100-20,000 ng/mL for bezafibrate in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.997. The lower limit of quantification (LLOQ) was established at 100 ng/mL.[1]

| Parameter | Result |

| Linear Range | 100 - 20,000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.997[1] |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (low, medium, high, and LLOQ). The precision, expressed as the relative standard deviation (%RSD), and accuracy, expressed as the percent deviation from the nominal concentration, were within the acceptable limits as per regulatory guidelines.

(Please note: Specific precision and accuracy data were not available in the provided search results, but the referenced method was fully validated according to FDA and EMA guidelines.[1])

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of bezafibrate in human plasma.

Conclusion

This application note describes a simple, rapid, and sensitive LC-MS/MS method for the quantification of bezafibrate in human plasma using this compound as an internal standard. The method demonstrates excellent linearity and a low limit of quantification. The straightforward protein precipitation sample preparation and short run time make it highly suitable for the analysis of a large number of samples in a bioanalytical laboratory.

References

Application Note: High-Throughput Bioanalysis of Bezafibrate-d4 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the quantitative determination of bezafibrate in human plasma using bezafibrate-d4 as an internal standard (IS). The method employs a straightforward protein precipitation extraction procedure followed by a rapid and sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust method is suitable for high-throughput bioanalysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The protocol has been validated following FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

Bezafibrate is a fibrate-class lipid-lowering agent used in the treatment of hyperlipidemia.[1][2][3] It effectively reduces triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels.[1][3][4] Accurate and reliable quantification of bezafibrate in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This protocol details a simple, fast, and sensitive LC-MS/MS method for this purpose, utilizing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Experimental Protocol

Materials and Reagents

-

Bezafibrate (purity ≥99.8%)

-

This compound (internal standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Blank human plasma (K2EDTA)

Equipment

-

LC-MS/MS system (e.g., Waters ACQUITY LC system with a tandem quadrupole detector)

-

Analytical column (e.g., Sunfire C18, 3.5 µm, 2.1x50 mm)

-

Centrifuge

-

Vortex mixer

-

Precision pipettes and tips

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of bezafibrate (1 mg/mL) and this compound (1 mg/mL) in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions of bezafibrate by serially diluting the stock solution in methanol to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a 20 µg/mL working solution of this compound in methanol.[5]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the bezafibrate working standard solutions into blank human plasma.[5]

Sample Preparation

A protein precipitation method is employed for sample extraction.[5]

-

Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.

-

Add 50 µL of the 20 µg/mL this compound internal standard working solution and vortex for 5 seconds.[5]

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for 30 seconds.[5]

-

Centrifuge at 4600 rpm for 10 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Sunfire C18, 3.5 µm, 2.1x50 mm |

| Mobile Phase | Acetonitrile:Water:Formic Acid (500:500:1, v/v/v) |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Single Ion Recording (SIR) |

| Bezafibrate (m/z) | 360.01 |

| This compound (m/z) | 364.01 |

| Dwell Time | 0.5 s |

Quantitative Data Summary

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 100-20000 ng/mL for bezafibrate in human plasma.[5]

| Analyte | Calibration Range (ng/mL) |

| Bezafibrate | 100 - 20000 |

Limits of Quantification and Detection

| Parameter | Value (ng/mL) |

| Lower Limit of Quantification (LLOQ) | 100 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control samples at four concentration levels.

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| 100 (LLOQ) | < 6.96% | Within ±10.0% | < 6.96% | Within ±10.0% |

| 300 (Low QC) | < 6.96% | Within ±10.0% | < 6.96% | Within ±10.0% |

| 8000 (Medium QC) | < 6.96% | Within ±10.0% | < 6.96% | Within ±10.0% |

| 15000 (High QC) | < 6.96% | Within ±10.0% | < 6.96% | Within ±10.0% |

Data derived from a similar validated method for bezafibrate.[6]

Experimental Workflow and Diagrams

The overall workflow for the bioanalysis of this compound in human plasma is depicted in the following diagram.

Caption: Workflow for this compound Bioanalysis in Human Plasma.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of bezafibrate in human plasma using this compound as an internal standard. The protein precipitation extraction is efficient and suitable for high-throughput analysis. The method meets the validation criteria of regulatory agencies, making it a valuable tool for pharmacokinetic studies and clinical research involving bezafibrate.

References

- 1. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 2. Bezafibrate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. Bezafibrate lowers plasma lipids, fibrinogen and platelet aggregability in hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Bezafibrate-d4 Stock and Working Solutions

Introduction

Bezafibrate-d4 is the deuterated analog of Bezafibrate, a lipid-lowering agent that acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[1] Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Bezafibrate in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Accurate and consistent preparation of stock and working solutions is critical for achieving reliable and reproducible quantitative results in research and drug development.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.

Data Presentation: Physicochemical and Storage Information

The following table summarizes the key properties and recommended storage conditions for this compound.

| Parameter | Value | Reference |

| Chemical Name | 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid | [1] |

| CAS Number | 1189452-53-6 | [1][5] |

| Molecular Formula | C₁₉H₁₆ClD₄NO₄ | [1] |

| Molecular Weight | 365.84 g/mol | [5] |

| Purity | ≥98%; ≥99% deuterated forms (d₁-d₄) | [1][6] |

| Formulation | Solid | [1] |

| Solubility | DMSO (slightly soluble), DMF, Ethanol | [1][7][8] |

| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [5] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |

Experimental Protocols

1. Materials and Equipment

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and sterile pipette tips

-

Vortex mixer

-

Amber glass vials or cryovials for storage

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Adjust calculations based on desired concentration and volume.

Workflow Diagram: Stock Solution Preparation

Caption: Workflow for preparing a 10 mM this compound stock solution.

Protocol Steps:

-

Calculation: Calculate the mass of this compound required. For a 10 mM solution in 1 mL:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 365.84 g/mol = 0.0036584 g = 3.66 mg

-

-

Weighing: Using a calibrated analytical balance, accurately weigh approximately 3.66 mg of this compound solid.[9] Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.8 mL of anhydrous DMSO.

-

Mixing: Cap the flask and vortex the solution until all the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid high temperatures.

-

Dilution to Volume: Once dissolved, carefully add DMSO to the calibration mark on the volumetric flask.[9]

-

Final Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Storage: Aliquot the stock solution into amber glass vials or cryovials to minimize light exposure and avoid repeated freeze-thaw cycles.[5] Store the aliquots at -80°C for long-term stability (up to 6 months).[5]

3. Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration for the experiment.[10] The following is an example of preparing a 100 µM working solution.

Workflow Diagram: Working Solution Preparation

References

- 1. caymanchem.com [caymanchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. This compound I CAS#: 1189452-53-6 I agonist of PPAR I InvivoChem [invivochem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Bezafibrate =98 ,solid 41859-67-0 [sigmaaldrich.com]

- 9. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 10. resources.saylor.org [resources.saylor.org]

Troubleshooting & Optimization

Technical Support Center: Bezafibrate-d4 Detection by Mass Spectrometry

Welcome to the technical support center for the analysis of Bezafibrate-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection and quantification of this compound.

Mass Spectrometry Parameters

For robust and reproducible quantification, it is essential to use optimized mass spectrometry parameters. The following table summarizes the recommended starting parameters for Bezafibrate and its deuterated internal standard, this compound. Please note that optimal values may vary depending on the specific instrument and experimental conditions.

| Parameter | Bezafibrate | This compound | Recommendation |

| Precursor Ion (Q1) m/z | 360.01[1] | 364.01[1] | Determined by infusion in negative ion mode. |

| Product Ion (Q3) m/z | User-determined | User-determined | See "Protocol for MRM Parameter Optimization" below. A common fragment for Bezafibrate is reported around m/z 274.0. A similar fragmentation pattern is expected for this compound. |

| Ionization Mode | Negative ESI[1] | Negative ESI[1] | Electrospray ionization in negative mode provides good sensitivity for Bezafibrate. |

| Cone Voltage (V) | 30[1] | 30[1] | Optimize by infusing the standard and varying the voltage to maximize the precursor ion intensity. |

| Collision Energy (CE) (eV) | User-determined | User-determined | See "Protocol for MRM Parameter Optimization" below. Optimize for each Q1/Q3 transition to achieve the highest and most stable fragment ion intensity. |

| Declustering Potential (DP) (V) | User-determined | User-determined | Optimize to minimize solvent clustering and maximize the precursor ion signal without causing in-source fragmentation. |

| Desolvation Gas Flow (L/hr) | 500[1] | 500[1] | Adjust to ensure efficient solvent evaporation. |

| Cone Gas Flow (L/hr) | 50[1] | 50[1] | Optimize to aid in nebulization and ion sampling. |

| Source Temperature (°C) | 150[1] | 150[1] | Optimize to facilitate desolvation without thermal degradation of the analyte. |

| Desolvation Temperature (°C) | 400[1] | 400[1] | Higher temperatures aid in solvent evaporation for high flow rates. |

Experimental Protocols

Protocol for MRM Parameter Optimization for this compound

Since optimal Multiple Reaction Monitoring (MRM) parameters (Q3, CE, and DP) are instrument-dependent, it is crucial to determine them empirically.

Objective: To identify the optimal product ions (Q3) and their corresponding collision energies (CE) and declustering potentials (DP) for this compound.

Materials:

-

This compound standard solution (e.g., 1 µg/mL in methanol or mobile phase).

-

Mass spectrometer with a syringe pump for direct infusion.

Methodology:

-

Prepare the Standard Solution: Prepare a solution of this compound at a suitable concentration for direct infusion (e.g., 1 µg/mL).

-

Infuse the Standard: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize Q1 and DP:

-

Set the mass spectrometer to Q1 scan mode in negative polarity.

-

Locate the precursor ion for this compound, which should be at m/z 364.01.[1]

-

Vary the declustering potential (DP) and cone voltage to maximize the intensity of the m/z 364.01 peak.

-

-

Identify Product Ions (Q3):

-

Set the mass spectrometer to product ion scan mode, with Q1 fixed at m/z 364.01.

-

Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.

-

Identify the most abundant and stable product ions in the resulting spectrum.

-

-

Optimize Collision Energy (CE) for each Transition:

-

Set the mass spectrometer to MRM mode.

-

For each promising product ion identified in the previous step, create an MRM transition (e.g., 364.01 → product ion m/z).

-

While infusing the standard, ramp the collision energy for each transition and monitor the signal intensity.

-

The CE that produces the highest and most stable signal is the optimal CE for that transition.

-

-

Select MRM Transitions: Select at least two MRM transitions for this compound. One will be used for quantification (typically the most intense) and the other for confirmation.

Sample Preparation Protocol: Protein Precipitation

This protocol is a simple and effective method for extracting this compound from plasma samples.[1]

Materials:

-

Plasma samples containing this compound.

-

Acetonitrile (ACN), ice-cold.

-

Vortex mixer.

-

Centrifuge.

Methodology:

-

To 100 µL of plasma sample, add an appropriate volume of internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30-60 seconds.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during the analysis of this compound.

Q1: I am not seeing a peak for this compound.

A1:

-

Check Instrument Parameters: Ensure the mass spectrometer is in negative ionization mode and that the correct precursor ion (m/z 364.01) is being monitored.

-

Verify Standard Integrity: Confirm that the this compound standard has not degraded. Prepare a fresh stock solution.

-

Sample Preparation: Review your sample preparation procedure. Ensure complete protein precipitation and efficient extraction.

-

LC Conditions: Check your liquid chromatography conditions. The retention time of this compound should be very close to that of Bezafibrate. Ensure the mobile phase composition and gradient are appropriate.

Q2: The signal intensity for this compound is low and inconsistent.

A2:

-

Optimize MS Parameters: Low signal can be a result of suboptimal MS parameters. Re-run the MRM parameter optimization protocol described above.

-

Ion Source Contamination: A dirty ion source can lead to poor ionization and inconsistent signal. Clean the ion source according to the manufacturer's instructions.

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. To mitigate this, you can:

-

Improve your sample preparation method (e.g., use solid-phase extraction for a cleaner extract).

-

Optimize your chromatography to separate this compound from interfering matrix components.

-

Dilute the sample extract, if sensitivity allows.

-

-

Stability of this compound: Although stable isotopes are generally stable, issues can arise. Ensure proper storage of stock solutions and processed samples.[1]

Q3: The retention time of this compound is different from Bezafibrate.

A3:

-

A small shift in retention time between an analyte and its deuterated internal standard can sometimes occur, especially with a high degree of deuteration. This is known as the "isotope effect".

-

If the shift is significant, it could indicate a problem with the chromatography. Ensure the column is properly equilibrated and that the mobile phase composition is consistent.

-

A large, unexpected shift could also be a sign of column degradation.

Q4: I am observing high background noise.

A4:

-

Mobile Phase Contamination: Ensure that high-purity solvents and additives are used for the mobile phase. Contaminants can cause high background noise.

-

LC System Contamination: The LC system, including tubing and autosampler, can become contaminated. Flush the system thoroughly.

-

Sample Carryover: If you are analyzing samples with high concentrations of this compound, you may see carryover in subsequent blank injections. Optimize the autosampler wash procedure.

Q5: How can I confirm the identity of the this compound peak?

A5:

-

MRM Ratios: Monitor at least two MRM transitions for this compound. The ratio of the peak areas of these two transitions should be consistent across all samples and standards.

-

Retention Time: The retention time of the peak should match that of a pure this compound standard analyzed under the same conditions.

Visualizations

Caption: Experimental workflow for this compound detection.

References

Addressing matrix effects in bezafibrate quantification with Bezafibrate-d4

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of bezafibrate using bezafibrate-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant ion suppression or enhancement for bezafibrate even when using a deuterated internal standard (this compound)?

A1: While deuterated internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, several factors can still lead to differential ionization:

-

Chromatographic Separation: Although structurally similar, deuterium labeling can sometimes cause a slight shift in retention time between the analyte and the internal standard. If this shift causes one of the compounds to elute in a region of stronger ion suppression or enhancement from co-eluting matrix components, the internal standard will not accurately compensate for the matrix effect on the analyte.

-

High Concentration of Co-eluting Interferences: Extremely high concentrations of matrix components, such as phospholipids in plasma, can saturate the ionization process in the mass spectrometer's ion source. This can affect both the analyte and the internal standard, but not always to the same extent, leading to inaccurate quantification.

-

Source of Biological Matrix: The composition of biological matrices can vary significantly between individuals and sources (e.g., normal, lipemic, or hemolyzed plasma).[1] Some matrices may contain specific endogenous compounds that disproportionately affect the ionization of either bezafibrate or this compound.

Q2: My this compound internal standard signal is inconsistent across my sample batch. What are the potential causes and how can I troubleshoot this?

A2: Inconsistent internal standard signal is a common issue in LC-MS/MS analysis. Here are some potential causes and troubleshooting steps:

-

Sample Preparation Variability: Inconsistent sample preparation, such as incomplete protein precipitation or variable extraction recovery, can lead to differing amounts of internal standard being introduced into the analytical system. Ensure your sample preparation protocol is well-controlled and reproducible.

-

Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variable signal intensity. Perform a system suitability test to check for injection precision.

-

Ion Source Contamination: Buildup of contaminants in the ion source over the course of an analytical run can lead to a gradual decrease in signal intensity for both the analyte and the internal standard. Cleaning the ion source regularly can help mitigate this issue.

-

Internal Standard Stability: Ensure that your this compound stock and working solutions are stable under the storage conditions used. Perform stability tests to confirm that the internal standard is not degrading over time.

Q3: What are the regulatory expectations for assessing matrix effects in bioanalytical method validation?

A3: Regulatory agencies such as the FDA and EMA have specific guidelines for the evaluation of matrix effects in bioanalytical methods. The core requirement is to demonstrate that the accuracy and precision of the assay are not affected by the biological matrix. This is typically done by evaluating the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF). The acceptance criteria generally require the coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix to be within 15%.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide outlines a systematic approach to identifying and addressing matrix effects in your bezafibrate quantification assay.

Step 1: Quantitative Assessment of Matrix Effect

Perform a quantitative assessment of the matrix effect using the post-extraction spike method detailed in the "Experimental Protocols" section below. This will allow you to calculate the matrix factor and the IS-normalized matrix factor.

Step 2: Data Interpretation

Analyze the results from the matrix effect experiment.

-

Matrix Factor (MF) significantly different from 1: This indicates the presence of ion suppression (MF < 1) or enhancement (MF > 1).

-

High Variability in MF across different matrix lots: This suggests that the matrix effect is not consistent and may lead to poor precision in your results.

-

IS-Normalized MF close to 1 with low variability: This indicates that this compound is effectively compensating for the matrix effect.

-

IS-Normalized MF not close to 1 or highly variable: This suggests that the internal standard is not adequately compensating for the matrix effect, and further optimization is needed.

Step 3: Mitigation Strategies

If significant and uncompensated matrix effects are observed, consider the following strategies:

-

Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components. While protein precipitation is a simple and common technique, it may not be sufficient for complex matrices.[2][3]

-

Modify Chromatographic Conditions: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to separate bezafibrate and this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.

-

Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure that the diluted concentration of bezafibrate remains above the lower limit of quantification (LLOQ) of your assay.

Data Presentation

Table 1: Representative Data from a Matrix Effect Experiment for Bezafibrate Quantification

| Matrix Lot | Bezafibrate Peak Area (Post-Spike) | This compound Peak Area (Post-Spike) | Matrix Factor (MF) | IS-Normalized Matrix Factor |

| Lot 1 | 85,000 | 180,000 | 0.85 | 1.01 |

| Lot 2 | 82,000 | 175,000 | 0.82 | 1.00 |

| Lot 3 | 90,000 | 190,000 | 0.90 | 1.01 |

| Lot 4 | 78,000 | 165,000 | 0.78 | 0.99 |

| Lot 5 | 88,000 | 185,000 | 0.88 | 1.02 |

| Lot 6 | 84,000 | 178,000 | 0.84 | 1.01 |

| Mean | 84,500 | 178,833 | 0.85 | 1.01 |

| %CV | 5.2% | 5.5% | 5.2% | 1.1% |

Neat solution peak areas: Bezafibrate = 100,000; this compound = 210,000

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes the "post-extraction spike" method, which is a widely accepted approach for quantitatively evaluating matrix effects.[4][5]

1. Materials:

- Blank biological matrix (e.g., human plasma) from at least six different sources.

- Bezafibrate and this compound analytical standards.

- All solvents and reagents used in the sample preparation and LC-MS/MS analysis.

2. Procedure:

3. Calculations:

Mandatory Visualizations

References

Troubleshooting poor chromatographic peak shape for Bezafibrate-d4

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of Bezafibrate-d4.

Troubleshooting Guide: Poor Chromatographic Peak Shape for this compound

This section addresses specific peak shape issues you might encounter with this compound. The troubleshooting workflow diagram below provides a logical sequence for diagnosing the problem.

My this compound peak is tailing.

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue. Here’s how to troubleshoot it:

-

Is the mobile phase pH appropriate?

-

Problem: Bezafibrate is a carboxylic acid. If the mobile phase pH is too close to the pKa of bezafibrate (around 3.5-4.5), you may observe peak tailing due to secondary interactions with the stationary phase.[1][2]

-

Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of bezafibrate. A lower pH (e.g., 2.8-3.5) will ensure the analyte is fully protonated and less likely to interact with residual silanols on the column.[3][4][5]

-

-

Are you observing secondary silanol interactions?

-

Problem: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1][6]

-

Solution:

-

Use a well-endcapped column or a column with a polar-embedded phase to shield the silanol groups.[2]

-

Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block the active silanol sites.

-

Lowering the mobile phase pH can also help by protonating the silanol groups and reducing their interaction with the analyte.[2]

-

-

-

Is column overload a possibility?

-

Could there be extra-column band broadening?

My this compound peak is fronting.

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

-

Is your sample solvent stronger than the mobile phase?

-

Problem: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7][8]

-

Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will still dissolve the sample.[7]

-

-

Are you overloading the column?

-

Has the column integrity been compromised?

-

Problem: A void at the column inlet or a collapsed packed bed can lead to peak fronting. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges.[7][9][10]

-

Solution: If you suspect column collapse, the column will likely need to be replaced. To prevent this, always operate within the manufacturer's specified limits.[10]

-

My this compound peak is splitting.

Split peaks can be one of the more challenging issues to resolve as they can have multiple causes.

-

Is the mobile phase pH close to the analyte's pKa?

-

Problem: If the mobile phase pH is very close to the pKa of this compound, a mixed population of ionized and non-ionized forms of the analyte can exist, leading to two separate or partially resolved peaks.[11]

-

Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure a single ionic state.[11]

-

-

Is there a blockage in the flow path?

-